

# Spectroscopic Profile of $\beta$ -D-Glucose Pentaacetate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *beta-D-Glucose pentaacetate*

Cat. No.: *B138376*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for  $\beta$ -D-glucose pentaacetate, a key derivative in carbohydrate chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

## Spectroscopic Data

The following tables summarize the key spectroscopic data for  $\beta$ -D-glucose pentaacetate.

### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of  $\beta$ -D-glucose pentaacetate, typically recorded in deuterated chloroform ( $\text{CDCl}_3$ ) at 400 MHz, exhibits distinct signals for the pyranose ring protons and the acetate methyl groups.

Table 1:  $^1\text{H}$  NMR Chemical Shifts and Coupling Constants for  $\beta$ -D-Glucose Pentaacetate in  $\text{CDCl}_3$

| Proton             | Chemical Shift ( $\delta$ , ppm) | Multiplicity | Coupling Constant (J, Hz) |
|--------------------|----------------------------------|--------------|---------------------------|
| H-1                | 5.72                             | d            | 8.4                       |
| H-2                | 5.11                             | t            | 9.4                       |
| H-3                | 5.27                             | t            | 9.4                       |
| H-4                | 5.18                             | t            | 9.8                       |
| H-5                | 3.88                             | ddd          | 9.8, 4.2, 2.4             |
| H-6a               | 4.28                             | dd           | 12.4, 4.2                 |
| H-6b               | 4.12                             | dd           | 12.4, 2.4                 |
| CH <sub>3</sub> CO | 2.10, 2.08, 2.03, 2.02, 1.99     | s            | -                         |

Source: Spectral data compiled from various chemical databases.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: <sup>13</sup>C NMR Chemical Shifts for  $\beta$ -D-Glucose Pentaacetate in CDCl<sub>3</sub>

| Carbon          | Chemical Shift ( $\delta$ , ppm)  |
|-----------------|-----------------------------------|
| C-1             | 91.8                              |
| C-2             | 72.9                              |
| C-3             | 72.8                              |
| C-4             | 68.3                              |
| C-5             | 70.3                              |
| C-6             | 61.8                              |
| C=O             | 170.6, 170.2, 169.4, 169.3, 169.0 |
| CH <sub>3</sub> | 20.9, 20.7, 20.6, 20.5            |

Source: Spectral data compiled from various chemical databases.[\[1\]](#)[\[2\]](#)

## Infrared (IR) Spectroscopy

The IR spectrum highlights the functional groups present in  $\beta$ -D-glucose pentaacetate. The data presented below corresponds to analysis using a KBr pellet.

Table 3: Characteristic IR Absorption Bands for  $\beta$ -D-Glucose Pentaacetate

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Functional Group Assignment |
|--------------------------------|-----------|-----------------------------|
| ~2900-3000                     | Medium    | C-H stretch (alkane)        |
| ~1750                          | Strong    | C=O stretch (ester)         |
| ~1370                          | Medium    | C-H bend (methyl)           |
| ~1220                          | Strong    | C-O stretch (ester)         |
| ~1040                          | Strong    | C-O stretch (pyranose ring) |

Source: Spectral data compiled from various chemical databases.[\[2\]](#)[\[3\]](#)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electron ionization (EI) is a common method for this compound.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of  $\beta$ -D-Glucose Pentaacetate

| m/z | Relative Intensity (%) | Putative Fragment Ion          |
|-----|------------------------|--------------------------------|
| 331 | ~5                     | $[M - OAc]^+$                  |
| 242 | ~10                    | $[M - OAc - AcOH - CH_2CO]^+$  |
| 200 | ~15                    | $[M - OAc - 2AcOH]^+$          |
| 169 | ~30                    | $[AcO=CH-CH=OAc]^+$            |
| 157 | ~25                    | $[M - OAc - 2AcOH - CH_2CO]^+$ |
| 115 | ~40                    | $[AcO-CH=CH-C\equiv O]^+$      |
| 43  | 100                    | $[CH_3C\equiv O]^+$            |

Source: Fragmentation data compiled from various chemical databases.[\[2\]](#)

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of  $\beta$ -D-glucose pentaacetate are provided below.

## NMR Spectroscopy

Sample Preparation:

- Weigh approximately 10-20 mg of  $\beta$ -D-glucose pentaacetate.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

**Instrumentation and Parameters:**

- Instrument: 400 MHz NMR Spectrometer

- Nuclei:  $^1\text{H}$  and  $^{13}\text{C}$

- Temperature: 298 K

- $^1\text{H}$  NMR Parameters:

- Pulse sequence: zg30

- Number of scans: 16

- Relaxation delay: 1.0 s

- Spectral width: 16 ppm

- $^{13}\text{C}$  NMR Parameters:

- Pulse sequence: zpgpg30

- Number of scans: 1024

- Relaxation delay: 2.0 s

- Spectral width: 240 ppm

## IR Spectroscopy

**Sample Preparation (KBr Pellet Method):**

- Grind a small amount (1-2 mg) of  $\beta$ -D-glucose pentaacetate with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]
- Place a portion of the mixture into a pellet-pressing die.

- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[4]

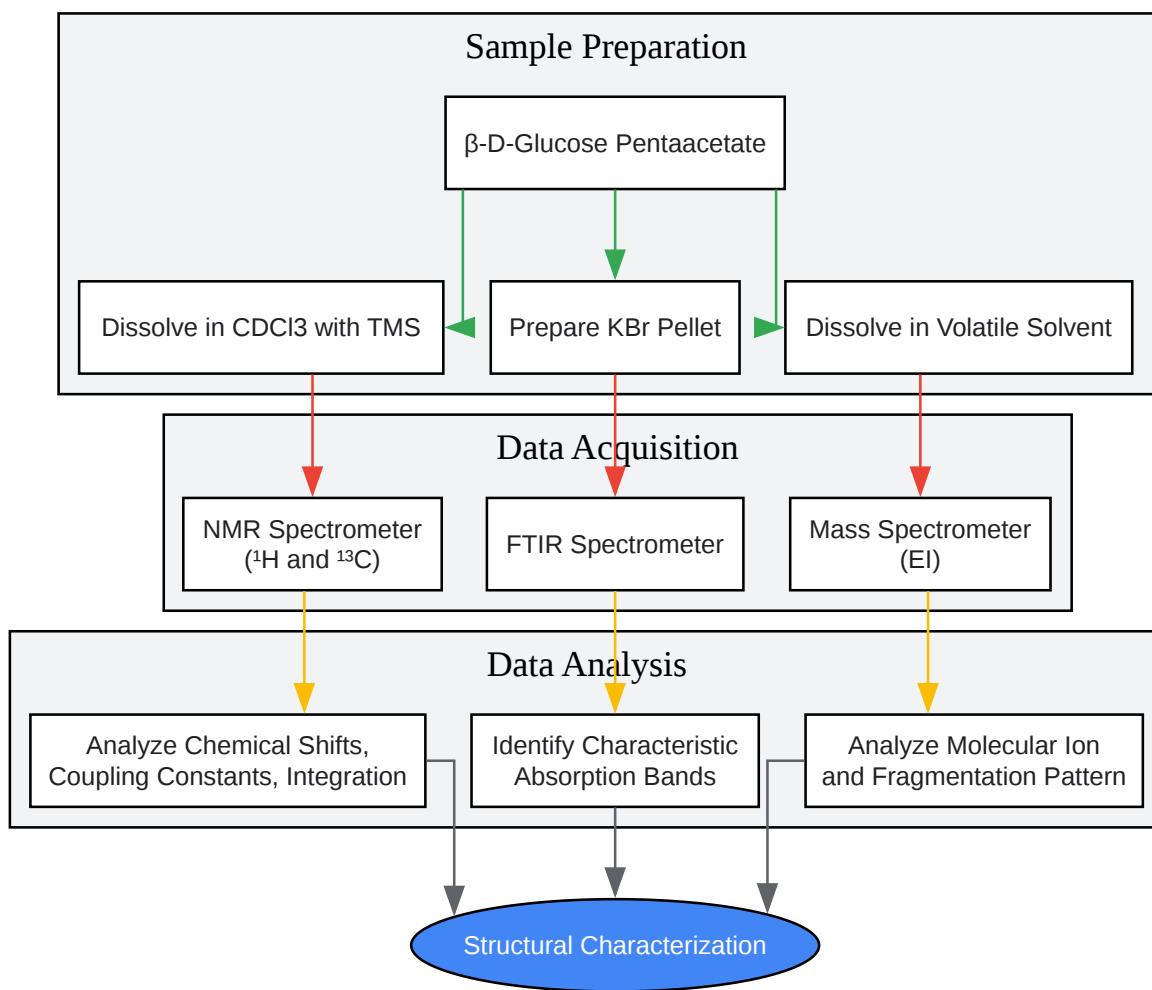
Instrumentation and Parameters:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer
- Mode: Transmission
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16

## Mass Spectrometry

Sample Preparation:

- Dissolve a small amount of  $\beta$ -D-glucose pentaacetate in a suitable volatile solvent such as chloroform or methanol to a concentration of approximately 1 mg/mL.


Instrumentation and Parameters (Electron Ionization):

- Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS.
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Mass Range: m/z 40-500
- Source Temperature: 230 °C
- GC Conditions (if applicable):
  - Column: Standard non-polar capillary column (e.g., DB-5ms).

- Injector Temperature: 250 °C
- Oven Program: Start at 150 °C, ramp to 280 °C at 10 °C/min.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as  $\beta$ -D-glucose pentaacetate.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for spectroscopic analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glucose pentaacetate(604-68-2)  $^{13}\text{C}$  NMR spectrum [chemicalbook.com]
- 2. beta-D-Glucose pentaacetate | C16H22O11 | CID 2724702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3.  $\beta$ -D-Glucose pentaacetate(604-69-3) IR Spectrum [chemicalbook.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of  $\beta$ -D-Glucose Pentaacetate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138376#spectroscopic-data-nmr-ir-ms-for-beta-d-glucose-pentaacetate>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)